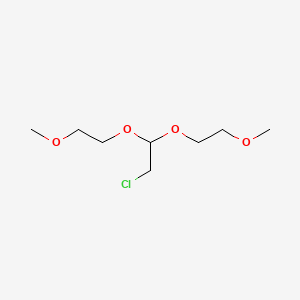

2-Chloro-1,1-bis(2-methoxyethoxy)ethane

Description

Properties

CAS No. |

94291-95-9 |

|---|---|

Molecular Formula |

C8H17ClO4 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-chloro-1,1-bis(2-methoxyethoxy)ethane |

InChI |

InChI=1S/C8H17ClO4/c1-10-3-5-12-8(7-9)13-6-4-11-2/h8H,3-7H2,1-2H3 |

InChI Key |

SUBSHCJSKRMLPQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(CCl)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane typically involves the reaction of 2-chloroethanol with methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methoxyethoxy group from methoxyethanol. The reaction conditions often require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-bis(2-methoxyethoxy)ethane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted ethers.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted ethers, such as 2-methoxyethoxyethanol or 2-methoxyethoxythiol.

Oxidation: Aldehydes or carboxylic acids, depending on the extent of oxidation.

Reduction: Alcohols or alkanes, depending on the reducing agent and reaction conditions.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It has been employed in reactions involving alkene transformations and the synthesis of complex organic molecules. For instance, it has been used in the reduction of exocyclic double bonds and subsequent reactions to produce various derivatives, showcasing its role in creating functionalized organic compounds .

Case Study: Synthesis of Functionalized Compounds

A notable application includes its use in synthesizing a specific monomer for materials chemistry, where it was reacted with lithium aluminum hydride (LiAlH4) to facilitate further transformations leading to high-yield products . This demonstrates its effectiveness as a building block for more complex structures.

Pharmaceutical Applications

2-Chloro-1,1-bis(2-methoxyethoxy)ethane is significant in the pharmaceutical industry, particularly in the synthesis of halogenated ethers that are precursors to various drugs. The compound's ability to form high-purity end products with minimal toxic by-products makes it an attractive option for pharmaceutical applications .

Case Study: Drug Development

In drug development processes, this compound has been utilized to enhance the yield of biologically active compounds while minimizing carcinogenic by-products. The innovative processes developed around this compound aim to optimize yields and reduce waste during synthesis .

Ionophore Research

Research has explored the use of 2-chloro-1,1-bis(2-methoxyethoxy)ethane as a component in ionophore systems. Ionophores are critical for transporting ions across membranes, which is vital for various biochemical applications. The compound's properties have been studied to understand its effectiveness in facilitating the transport of alkaline earth metal ions .

Table: Comparative Ion Transport Properties

| Ionophore | Metal Ion Transported | Efficiency |

|---|---|---|

| Compound A | Calcium | High |

| Compound B | Magnesium | Moderate |

| 2-Chloro-1,1-bis(2-methoxyethoxy)ethane | Strontium | High |

Material Science

The compound's unique chemical structure allows it to be used as an additive in material science applications. Its dielectric properties have been studied to enhance the performance of organic materials used in electronic devices . The ability to modify dielectric constants is crucial for developing advanced materials with specific electrical properties.

Case Study: Dielectric Constant Enhancement

In one study, the incorporation of 2-chloro-1,1-bis(2-methoxyethoxy)ethane into polymer matrices resulted in significant improvements in dielectric constant values, making it suitable for applications in capacitors and other electronic components .

Environmental Considerations

While 2-chloro-1,1-bis(2-methoxyethoxy)ethane shows promise in various applications, environmental considerations regarding its use are essential. The focus on reducing toxic by-products during synthesis aligns with current trends towards sustainable chemistry practices. Research continues to explore safer alternatives and methods for utilizing this compound effectively while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug synthesis, it serves as a building block, contributing to the pharmacophore of the final therapeutic agent. The pathways involved often include nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active intermediates or products.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-1,1-bis(2-methoxyethoxy)ethane

- Synonyms: 2,5,7,10-Tetraoxaundecane,6-(chloromethyl)-; Ethane,2-chloro-1,1-bis(2-methoxyethoxy)- .

- CAS Number : 94291-95-9

- Molecular Formula : C₈H₁₇ClO₄

- Molecular Weight : 212.671 g/mol

- Structure : A central ethane backbone substituted with a chlorine atom and two 2-methoxyethoxy (-OCH₂CH₂OCH₃) groups at the 1-position .

Key Characteristics :

- Solubility : High solubility in polar solvents due to multiple ether oxygen atoms.

- Applications : Likely used as a solvent or intermediate in organic synthesis, pharmaceuticals, or agrochemicals .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogs with related ether or chloro-substituted ethane backbones:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 2-Chloro-1,1-bis(2-methoxyethoxy)ethane | 94291-95-9 | C₈H₁₇ClO₄ | 212.67 | Chlorine, two 2-methoxyethoxy groups |

| 1,2-Bis(2-methoxyethoxy)ethane | 112-49-2 | C₈H₁₈O₄ | 178.23 | Two 2-methoxyethoxy groups (no chlorine) |

| 1-Ethoxy-2-(2-methoxyethoxy)ethane | 1002-67-1 | C₇H₁₆O₃ | 148.20 | Ethoxy (-OCH₂CH₃) and 2-methoxyethoxy groups |

| 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane | 52995-76-3 | C₇H₁₅ClO₃ | 182.64 | Chlorine, extended ethoxy chain (three ether oxygens) |

| 2-Chloro-1,1-dimethoxyethane | 97-97-2 | C₄H₉ClO₂ | 124.57 | Chlorine, two methoxy (-OCH₃) groups (shorter chain) |

Key Observations :

- Chain Length : The extended 2-methoxyethoxy groups in the target compound enhance hydrophilicity compared to analogs like 1-ethoxy-2-(2-methoxyethoxy)ethane (CAS 1002-67-1) .

- Symmetry : 1,2-Bis(2-methoxyethoxy)ethane (CAS 112-49-2) lacks chlorine but has symmetrical ether groups, likely improving thermal stability .

Physicochemical Properties

*Derived from analogs with similar structures.

Notes:

Biological Activity

2-Chloro-1,1-bis(2-methoxyethoxy)ethane (CAS Number: 94291-95-9) is a chemical compound with potential biological activities that warrant investigation. This article reviews its biological properties, including toxicity, mutagenicity, and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 212.67 g/mol |

| Density | 1.075 g/cm³ |

| Boiling Point | 252.1 °C |

| Flash Point | 85.8 °C |

Toxicological Studies

Research indicates that 2-chloro-1,1-bis(2-methoxyethoxy)ethane exhibits varying degrees of toxicity across different biological systems:

- Inhalation Toxicity : Exposure to high concentrations can lead to respiratory distress and irritation of mucous membranes. In studies involving rats, inhalation exposure to 350 ppm resulted in significant respiratory issues and reduced body weight gain .

- Dermal and Ocular Effects : Skin and eye irritation have been reported in laboratory settings, suggesting that this compound poses a risk for dermal and ocular exposure .

Mutagenicity

The compound has been tested for mutagenic potential using various assays:

- Salmonella Assay : It showed weak mutagenicity in the Salmonella typhimurium TA1535 strain when activated by an exogenous metabolic system. This suggests that the compound may induce genetic mutations under specific conditions .

- Mouse Lymphoma Assay : It induced mutations at the tk locus, indicating potential genotoxic effects .

Study on Carcinogenicity

A study conducted on bis(2-chloro-1-methylethyl)ether (a related compound) provided insights into the carcinogenic potential of chlorinated ethers. The study indicated increased incidences of lung adenomas and hepatocellular carcinomas in mice, while no significant tumor incidence was observed in rats . Although specific data on 2-chloro-1,1-bis(2-methoxyethoxy)ethane is limited, the structural similarities suggest a need for caution regarding its carcinogenicity.

Environmental Impact

An assessment of chlorinated solvents indicated that compounds like 2-chloro-1,1-bis(2-methoxyethoxy)ethane could pose risks to ecosystems due to their persistence and potential bioaccumulation. Regulatory bodies emphasize the importance of evaluating such compounds to mitigate environmental risks .

Research Findings

Recent investigations into chlorinated compounds reveal several key findings:

- Metabolism : Preliminary studies suggest that the metabolism of chlorinated ethers may involve phase I and phase II metabolic pathways, leading to the formation of reactive metabolites that can interact with cellular macromolecules .

- Reproductive Toxicity : Limited data exist regarding reproductive effects; however, structural alerts indicate potential risks that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.